molecular formula C8H17N3 B157966 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CAS No. 1892-57-5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Cat. No. B157966
Key on ui cas rn: 1892-57-5
M. Wt: 155.24 g/mol
InChI Key: LMDZBCPBFSXMTL-UHFFFAOYSA-N
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Patent
US06352993B1

Procedure details

The same procudures as in Example 167 were repeated using 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine(50 mg, 0.132 mmol ), 1-hydroxybenzotriazole(26.8 mg, 0.1 98 mmol), -ethyl-3-(3-dimethylaminopropyl)carbodiimide(32.9 mg, 0.171 mol), 4-benzylpiperazinoacetic acid dihydrochyoride (48.7 mg, 0.158mmol), and triethylamine(64 μl, 0.462mmol) to afford the titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1[C:6]2[CH:7]=CC=CC=2N=N1.[CH2:11]([N:18]1[CH2:23]CN(CC(O)=O)C[CH2:19]1)[C:12]1[CH:17]=CC=CC=1.[CH2:28]([N:30](CC)CC)C>>[CH2:6]([N:2]=[C:28]=[N:30][CH2:17][CH2:12][CH2:11][N:18]([CH3:19])[CH3:23])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC(=O)O
Name
Quantity
64 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine
Quantity
50 mg
Type
reactant
Smiles
Step Three
Name
Quantity
26.8 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.171 mol
AMOUNT: MASS 32.9 mg
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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